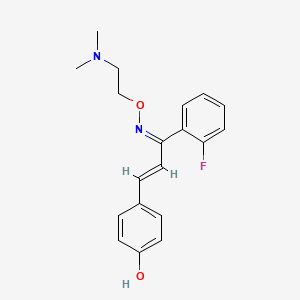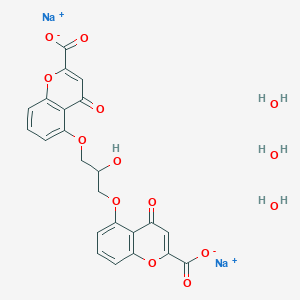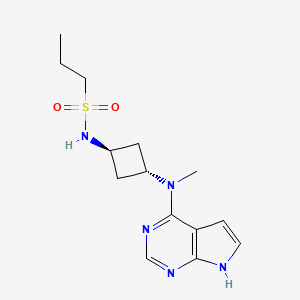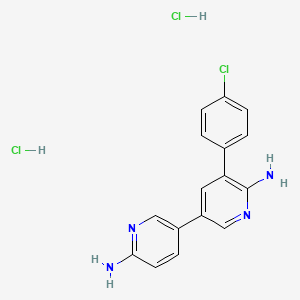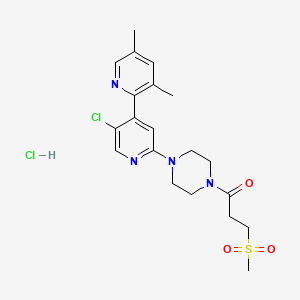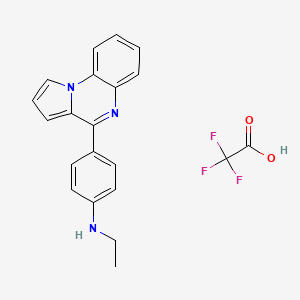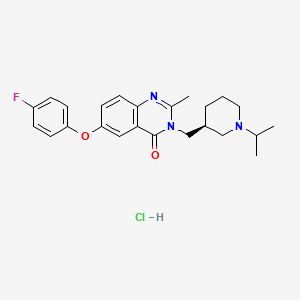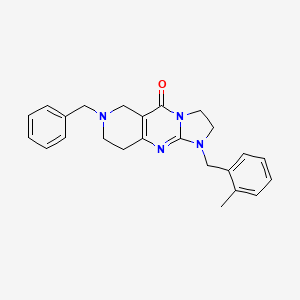
Linear TIC10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
One of TIC10 isomers, to be used as the negative controller in TIC assays; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Potent Anti-Cancer Activity : ONC201, initially identified as TIC10, has shown potent anti-tumor efficacy in preclinical cancer models. Its structure is an angular [3,4-e] isomer, which is the active form associated with its anti-cancer activity (Wagner et al., 2014).
Activation of TRAIL Pathway : TIC10 activates the TRAIL gene, an endogenous tumor suppressor, through the inactivation of Akt and ERK. This leads to up-regulation of TRAIL gene expression and has implications for effective cancer treatment (Allen et al., 2013).
Synergy with Other Anticancer Drugs : TIC10's combination with drugs like sorafenib shows synergistic effects, enhancing the induction of TRAIL and its receptor DR5, leading to potent cell death in cancer models (Allen et al., 2015).
Targeting Cancer Stem Cells : TIC10 targets both non-cancer stem cells (CSCs) and CSCs in colorectal cancer, affecting their self-renewal and survival in an Akt-Foxo3a-TRAIL-dependent manner. This highlights its potential for comprehensive cancer treatment (Prabhu et al., 2015).
Effect on Hepatocellular Carcinoma Cells : TIC10 effectively inhibits the proliferation and induces apoptosis in hepatocellular carcinoma cells. It modulates key pathways like Akt-Erk and enhances Foxo3a nuclear translocation, impacting TRAIL and death receptor-5 (DR5) expression (Cheng et al., 2017).
Potential Use in Pancreatic Cancer : In preclinical models, TIC10 shows significant anti-pancreatic cancer activity, especially when combined with gemcitabine. This combination effectively inhibits tumor growth and prolongs survival in pancreatic cancer models (Zhang et al., 2016).
Propriétés
IUPAC Name |
11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNBPKFMVTVDRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106864 |
Source


|
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one | |
CAS RN |
1616632-80-4 |
Source


|
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
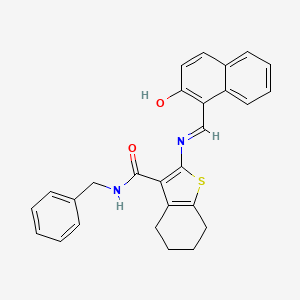
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)
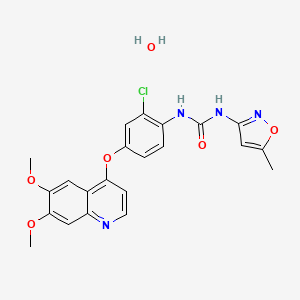
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
